2-(2,3-Difluorophenyl)-4-iodopyrimidine
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Overview
Description
2-(2,3-Difluorophenyl)-4-iodopyrimidine is an organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a pyrimidine ring. The unique combination of halogens in its structure makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-4-iodopyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-4-iodopyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a coupling partner to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used. The reactions are performed under inert atmospheres.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a 2-(2,3-difluorophenyl)-4-aminopyrimidine derivative.
Scientific Research Applications
2-(2,3-Difluorophenyl)-4-iodopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-4-iodopyrimidine depends on its specific application. In pharmaceutical research, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, while the iodine atom can facilitate its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the presence of a benzamide moiety instead of a pyrimidine ring.
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound also contains the difluorophenyl group but is part of a more complex imidazo-phenanthroline structure.
Uniqueness
2-(2,3-Difluorophenyl)-4-iodopyrimidine is unique due to its specific combination of halogens and the pyrimidine ring structure. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H5F2IN2 |
---|---|
Molecular Weight |
318.06 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-4-iodopyrimidine |
InChI |
InChI=1S/C10H5F2IN2/c11-7-3-1-2-6(9(7)12)10-14-5-4-8(13)15-10/h1-5H |
InChI Key |
JQIPCXHWGNATDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=CC(=N2)I |
Origin of Product |
United States |
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